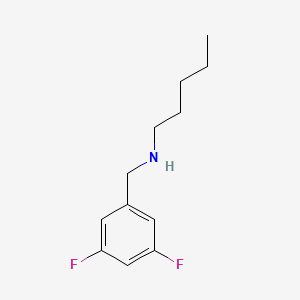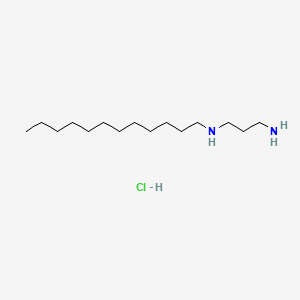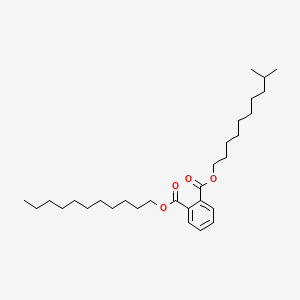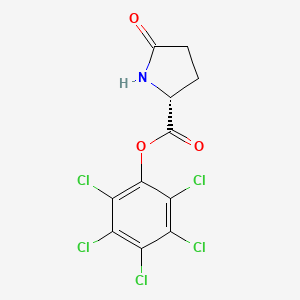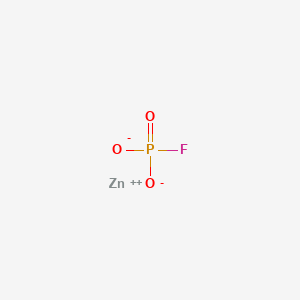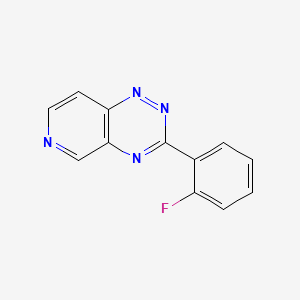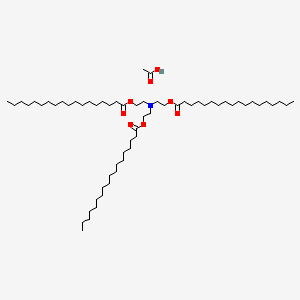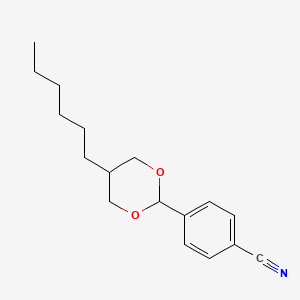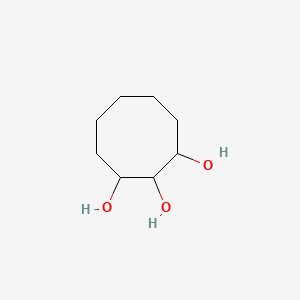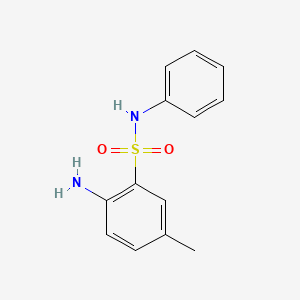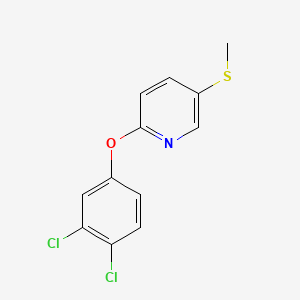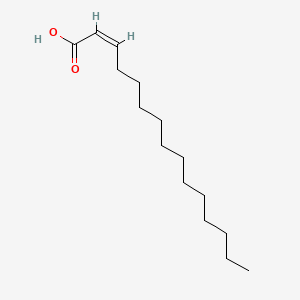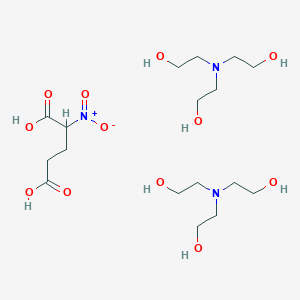
Bis-D-menthyl performate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-D-menthyl performate is a chemical compound with the molecular formula C21H38O3 and a molecular weight of 338.52462 g/mol . . This compound is notable for its unique structure, which includes two menthyl groups attached to a performate ester.
Preparation Methods
The synthesis of bis-D-menthyl performate typically involves the esterification of menthol with performic acid. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles of esterification, utilizing large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Bis-D-menthyl performate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of menthyl formate and other oxidized derivatives.
Reduction: Under specific conditions, this compound can be reduced to menthol and other related compounds.
Substitution: The ester group in this compound can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Bis-D-menthyl performate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of menthol derivatives and other complex molecules.
Biology: Researchers utilize this compound in studies involving the biological activity of menthol and its derivatives.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of bis-D-menthyl performate involves its interaction with various molecular targets and pathways. In biological systems, it may exert effects through the modulation of ion channels, receptors, and enzymes. The menthol moiety in the compound is known to interact with transient receptor potential (TRP) channels, particularly TRPM8, which is involved in the sensation of cold and pain relief .
Comparison with Similar Compounds
Bis-D-menthyl performate can be compared with other similar compounds, such as:
Menthol: A naturally occurring compound with similar sensory properties but different chemical structure.
Menthyl acetate: Another ester of menthol, used in fragrances and flavors.
Menthyl formate: A related compound with similar applications but distinct chemical properties.
The uniqueness of this compound lies in its dual menthyl groups and performate ester structure, which confer specific chemical and sensory properties .
Properties
CAS No. |
93939-82-3 |
|---|---|
Molecular Formula |
C21H38O3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] carbonate |
InChI |
InChI=1S/C21H38O3/c1-13(2)17-9-7-15(5)11-19(17)23-21(22)24-20-12-16(6)8-10-18(20)14(3)4/h13-20H,7-12H2,1-6H3/t15-,16-,17+,18+,19-,20-/m0/s1 |
InChI Key |
QFEHNMKROHXPFO-GTYQWKCWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


